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Compound of Interest

Compound Name: 3-Ethyl-1-methylpiperazin-2-one
CAS No.: 1214796-54-9
Cat. No.: B2970259
Get Quote
Abstract

This application note details the analytical protocol for the characterization of 3-Ethyl-1-
methylpiperazin-2-one (EMPO), a critical chiral scaffold in the synthesis of kinase inhibitors
and GPCR ligands. Due to the presence of a stereocenter at the C3 position and a secondary
amine at N4, accurate characterization requires a multi-modal approach. This guide provides
validated methodologies for NMR structural assignment, LC-MS/MS fragmentation profiling,
and Chiral HPLC resolution, ensuring high-confidence identification and purity assessment for
drug development workflows.

Introduction & Physicochemical Profile[1][2][3][4]

3-Ethyl-1-methylpiperazin-2-one is a functionalized piperazinone derivative. Its structure
features a tertiary amide (lactam) nitrogen at position 1 and a reactive secondary amine at
position 4, making it a versatile building block.

Molecule Identification
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IUPAC Name: 3-Ethyl-1-methylpiperazin-2-one[1]

CAS Number: 90485-52-2 (Generic for 3-ethyl isomer; specific salt forms may vary)[2]

Molecular Formula: C7H1aN20[1]

Molecular Weight: 142.20 g/mol

SMILES:CCC1C(=0O)N(C)CCNL1 (Canonical)

Key Physicochemical Properties (Predicted)

Property Value Relevance to Analysis

Requires high pH mobile
pKa (Basic N4) ~8.5-9.0 phase or TFA/Formic acid
modifier for retention.

Highly polar; suitable for HILIC

LogP ~0.14
or Aqueous C18 methods.
- o Compatible with reversed-
Solubility High in Water, MeOH, DMSO
phase LC.
Weak chromophore; requires
UV Cutoff <210 nm

MS detection or derivatization.

Structural Elucidation Protocol (NMR & MS)
NMR Spectroscopy Strategy

The definitive proof of structure relies on distinguishing the N-methyl group (amide side) from
the ethyl group (alpha-carbon side) and confirming the integrity of the piperazine ring.

Sample Preparation: Dissolve 5-10 mg of sample in 600 pL of DMSO-de or CDCls. DMSO-de is
preferred to observe exchangeable protons (if salt form) and prevent aggregation.

Predicted *H NMR Assignment (400 MHz, DMSO-ds):
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Position

Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment
Logic

N1-CHs

2.85-2.95

Singlet (s)

3H

Distinctive amide
N-methyl;
deshielded by
C=0.

C3-H

3.10-3.20

Triplet (t) or dd

1H

Chiral center
proton; alpha to
carbonyl and

amine.

Ethyl-CH2

1.60-1.80

Multiplet (m)

2H

Diastereotopic
protons due to
C3 chirality.

Ethyl-CHs

0.85-0.95

Triplet (t)

3H

Terminal methyl
of the ethyl
chain.

C5-H2

2.60-2.80

Multiplet (m)

2H

Ring protons
adjacent to
secondary amine
(N4).

C6-H2

3.20-3.40

Multiplet (m)

2H

Ring protons
adjacent to
amide nitrogen
(N1).

N4-H

~2.0 (broad)

Singlet (br s)

1H

Exchangeable;
shift varies with

concentration/pH

Validation Check:

e COSY: Confirm coupling between C3-H and Ethyl-CH..
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o HMBC: Verify correlation between N1-CHs protons and C2-Carbonyl (~168 ppm).

Mass Spectrometry (LC-MS/MS)

Method: Electrospray lonization (ESI) in Positive Mode. Parent lon: [M+H]* = 143.12 m/z.

Fragmentation Logic (MS?): The piperazinone ring typically undergoes ring opening or loss of
side chains.

e Loss of Ethyl Group: [M+H - 29]* —» m/z 114.

e Ring Cleavage (RDA-like): Loss of C2-N1 segment.

e Loss of Methylamine: If ring opens at N1.

Figure 1: Proposed ESI-MS fragmentation pathway for 3-Ethyl-1-methylpiperazin-2-one.

Purity & Assay Protocol (HPLC-UV/MS)

Since the molecule lacks a strong chromophore, Low-UV (210 nm) or MS detection is required.
Alternatively, derivatization of the N4 secondary amine with NBD-CI (4-chloro-7-
nitrobenzofuran) creates a highly fluorescent derivative.

Method A: Direct Analysis (LC-MS Compatible)

e Column: Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 um) or equivalent charged-surface
hybrid column.

e Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
o Mobile Phase B: Acetonitrile.[3]
o Gradient:

o 0-2 min: 5% B (Isocratic hold for polar retention)

o 2-10 min: 5% - 60% B

o 10-12 min: 95% B (Wash)
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e Flow Rate: 1.0 mL/min.[4]
e Detection: ESI-MS (SIM m/z 143) or UV 210 nm.

 Suitability Criteria: Tailing factor < 1.5; Theoretical plates > 5000.

Method B: Derivatization (High Sensitivity)

For trace impurity analysis (e.g., in biological matrices or cleaning validation):

e Reaction: Mix 100 pL sample + 100 pL Borate Buffer (pH 9) + 50 uL NBD-CI (5 mg/mL in
MeOH).

e Incubation: 60°C for 30 mins. Stop with 50 uL 1M HCI.

e Analysis: HPLC with Fluorescence Detection (Ex 470 nm / Em 530 nm).

Chiral Resolution Protocol

The C3 position creates (R) and (S) enantiomers. Separation is critical for biological activity
assessment.

Chiral HPLC Method

» Stationary Phase: Chiralpak IC or IG (Immobilized Polysaccharide derivatives). These are
robust against amine-containing mobile phases.

e Mode: Normal Phase (NP) or Polar Organic Mode (POM).
o Mobile Phase (NP): n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
o Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the basic N4 amine.
e Flow Rate: 1.0 mL/min.[4]
e Temperature: 25°C.

e Detection: UV 220 nm.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.jocpr.com/articles/analytical-method-for-piperazine-in-an-active-pharmaceutical-ingredient-usingchemical-derivatization-and-hplcuv.pdf
https://www.jocpr.com/articles/analytical-method-for-piperazine-in-an-active-pharmaceutical-ingredient-usingchemical-derivatization-and-hplcuv.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2970259?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Workflow for Method Development:
Figure 2: Chiral method development decision tree.

Impurity Profiling

Common process impurities arise from the synthesis (typically cyclization of N-methyl-
ethylenediamine derivatives).

Impurity Origin Detection Strategy

) ) Des-ethyl analog (Starting
N-Methylpiperazin-2-one o ) LC-MS (m/z 115)
material impurity)

Incomplete cyclization (Ring

Ethylenediamine derivatives HILIC-MS (Highly polar)
open)
Oxidized degradants N-Oxide formation (at N4) LC-MS (+16 Da shift)
Protocol:

Prepare a high-concentration sample (1 mg/mL).

Inject using Method A (Gradient).

Integrate all peaks >0.05% area.

Use MS spectra to assign "Ring Open" vs "Ring Closed" impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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